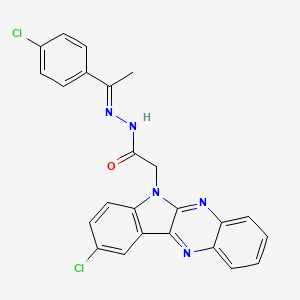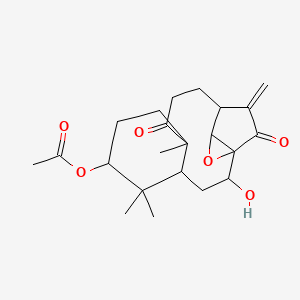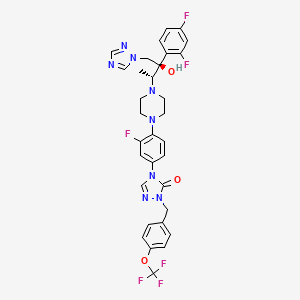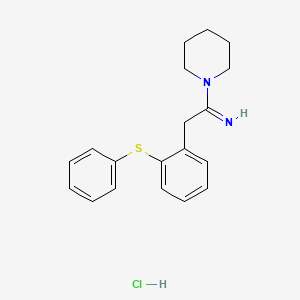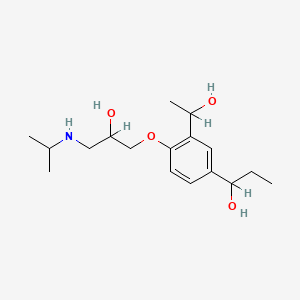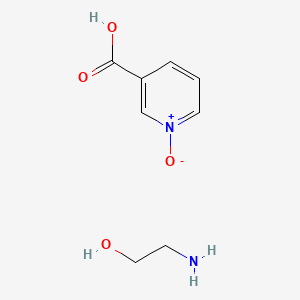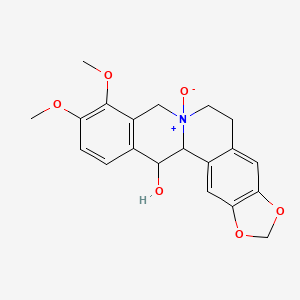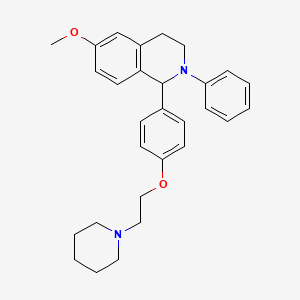
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This specific compound is characterized by the presence of a tetrahydroisoquinoline core, which is substituted with methoxy, phenyl, and piperidinyl groups. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions often include the use of aqueous hydrochloric acid at elevated temperatures (around 100°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and improve the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to more saturated derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the methoxy, phenyl, and piperidinyl substitutions.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-β]indole: Another compound with a similar core structure but different substitutions.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy, phenyl, and piperidinyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
96719-67-4 |
|---|---|
Formule moléculaire |
C29H34N2O2 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
6-methoxy-2-phenyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C29H34N2O2/c1-32-27-14-15-28-24(22-27)16-19-31(25-8-4-2-5-9-25)29(28)23-10-12-26(13-11-23)33-21-20-30-17-6-3-7-18-30/h2,4-5,8-15,22,29H,3,6-7,16-21H2,1H3 |
Clé InChI |
ITLSLIOXUMKROB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


